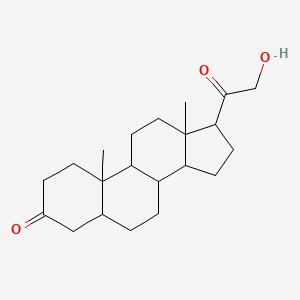

21-Hydroxy-5-beta-pregnane-3,20-dione

Description

BenchChem offers high-quality 21-Hydroxy-5-beta-pregnane-3,20-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 21-Hydroxy-5-beta-pregnane-3,20-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13,15-18,22H,3-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPYDUPOCUYHQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)CO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Endogenous production of 5beta-dihydrodeoxycorticosterone from DOC

Technical Guide: Endogenous Production of 5 -Dihydrodeoxycorticosterone from DOC

Executive Summary

This technical guide details the enzymatic conversion of Deoxycorticosterone (DOC) to 5

This document provides researchers with a mechanistic understanding of the AKR1D1 pathway, validated protocols for in vitro enzymatic assays, and high-sensitivity LC-MS/MS methodologies for distinguishing 5

Part 1: The Mechanistic Pathway

Enzymology: The Role of AKR1D1

The reduction of the

This reaction introduces a 90° bend in the steroid backbone, resulting in an A/B cis ring fusion .[3] This conformational change is biologically significant because it renders the steroid incapable of binding to the Mineralocorticoid Receptor (MR), effectively terminating the sodium-retaining signal of DOC.

Downstream Metabolism: The Neurosteroid Connection

5

Pathway Visualization

The following diagram illustrates the differential processing of DOC by 5

Figure 1: Divergent metabolism of DOC. The AKR1D1 pathway (left) yields A/B cis-fused metabolites, distinct from the SRD5A pathway (right).

Part 2: Experimental Protocols

In Vitro Enzymatic Assay (AKR1D1)

To study the kinetics of DOC conversion, a continuous spectrophotometric assay monitoring NADPH oxidation is recommended. For low-turnover detection, a discontinuous LC-MS/MS endpoint assay is preferred.[1]

Reagents:

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 6.5 (Optimal for AKR1D1 stability).

-

Enzyme: Recombinant Human AKR1D1 (Purified from E. coli expression systems, typically pET28b vectors).

-

Substrate: Deoxycorticosterone (dissolved in ethanol; final reaction concentration <1% ethanol).

-

Cofactor: NADPH (freshly prepared).

Protocol Workflow:

-

Pre-incubation: In a quartz cuvette or UV-transparent plate, mix 100 mM KPi buffer and 2.0

g recombinant AKR1D1. Equilibrate to 37°C for 2 minutes. -

Cofactor Addition: Add NADPH to a final concentration of 200

M. -

Initiation: Start reaction by adding DOC (concentration range 0.1 – 50

M). -

Measurement: Monitor absorbance decrease at 340 nm (

) for 5 minutes. -

Blank Correction: Subtract rates from a "No Enzyme" control to account for spontaneous NADPH oxidation.

LC-MS/MS Quantification and Isomer Separation

Quantifying 5

Sample Preparation:

-

Extraction: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).[1]

-

Internal Standard: d8-Corticosterone or

C

LC Parameters:

-

Column: C18 Core-Shell (e.g., Kinetex 2.6

m, 100 x 2.1 mm).[1] -

Gradient: Isocratic hold at 60% B may be required for baseline resolution of 5

/5

MS/MS Transitions (ESI Positive Mode):

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Note |

| DOC | 331.2 | 97.1 / 109.1 | 25 | |

| 5 | 333.2 | 297.2 | 20 | Water loss |

| 5 | 333.2 | 97.1 | 35 | A-ring fragment |

Note: The 5

Part 3: Data Interpretation & Troubleshooting[1]

Kinetic Analysis

Data from the enzymatic assay should be fitted to the Michaelis-Menten equation. AKR1D1 characteristically displays lower affinity (higher

Expected Kinetic Parameters (Reference Range):

-

(DOC): 5 – 15

-

: 2.0 – 5.0

Troubleshooting Common Issues

| Issue | Probable Cause | Corrective Action |

| No Activity | Enzyme instability | AKR1D1 is labile.[1][7] Include 10% glycerol in storage buffer. Avoid freeze-thaw cycles.[1] |

| Co-elution | 5 | Switch to Methanol/Water mobile phase (Acetonitrile often suppresses selectivity for steroid isomers). Lower column temperature to 25°C. |

| High Background | Substrate contamination | Commercial DOC standards may contain trace dihydro-impurities.[1] Recrystallize or check purity via NMR. |

Analytical Workflow Diagram

Figure 2: Analytical workflow for the isolation and quantification of 5

References

-

Characterization of Disease-related 5β-Reductase (AKR1D1) Mutations Reveals Their Potential to Cause Bile Acid Deficiency. Source: Journal of Biological Chemistry / PMC [Link][1]

-

5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1). Source: Steroids / PMC [Link][1]

-

Structure and catalytic mechanism of human steroid 5β-reductase (AKR1D1). Source: Chemico-Biological Interactions / PMC [Link][1]

-

LC-MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia. Source: Protocols.io [Link]

-

Physiological role of adrenal deoxycorticosterone-derived neuroactive steroids in stress-sensitive conditions. Source: Neuroscience / PubMed [Link][1]

Sources

- 1. Dihydrodeoxycorticosterone - Wikipedia [en.wikipedia.org]

- 2. Structure and catalytic mechanism of human steroid 5β-reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential activity and expression of human 5β-reductase (AKR1D1) splice variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiological role of adrenal deoxycorticosterone-derived neuroactive steroids in stress-sensitive conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. LC-MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia [slack.protocols.io:8443]

- 7. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]

Role of 5beta-reductase in deoxycorticosterone metabolism

An In-Depth Technical Guide to the Role of 5β-Reductase in Deoxycorticosterone Metabolism

Authored by: Gemini, Senior Application Scientist

Preamble: Beyond Inactivation – Reframing 5β-Reductase in Mineralocorticoid Pathways

To the researcher, scientist, and drug development professional, metabolic pathways are often viewed through the lens of activation or inactivation. While the 5α-reduction of testosterone to the potent 5α-dihydrotestosterone is a classic activation pathway, the 5β-reduction pathway is frequently relegated to a simple catabolic, inactivating role.[1][2] This guide challenges that simplistic view, focusing specifically on the metabolism of the mineralocorticoid precursor, 11-deoxycorticosterone (DOC), by the enzyme 5β-reductase (officially known as aldo-keto reductase 1D1 or AKR1D1).

We will explore the nuanced role of AKR1D1, not merely as a clearance mechanism, but as a critical regulator of steroid hormone homeostasis and a potential, under-investigated player in endocrine pathologies.[3][4] This document moves beyond textbook descriptions to provide a field-proven perspective on the biochemical intricacies, physiological consequences, and the requisite methodologies for accurately investigating the AKR1D1-DOC axis.

Section 1: The Core Enzymology of the AKR1D1-DOC Interaction

The Enzyme: 5β-Reductase (AKR1D1)

In humans, a single enzyme, AKR1D1, is responsible for all 5β-reduction of steroids.[5][6][7] It is a member of the aldo-keto reductase (AKR) superfamily, predominantly expressed in the liver.[8][9][10] Unlike most AKRs that reduce carbonyl groups, AKR1D1 possesses a unique catalytic capability: the stereospecific, NADPH-dependent reduction of the C4-C5 double bond of a Δ4-3-ketosteroid.[7][9][11]

This reaction is biochemically profound. It introduces a 90° bend at the junction of the A and B rings of the steroid nucleus, creating a 5β (A/B cis) configuration.[9][12] This structural alteration dramatically changes the biological properties of the steroid compared to its planar 5α-reduced (A/B trans) counterpart or the original Δ4-ene precursor.[9]

The Substrate: 11-Deoxycorticosterone (DOC)

Deoxycorticosterone is a potent mineralocorticoid, a steroid hormone that regulates sodium and water balance.[13] It is an intermediate in the synthesis of aldosterone, the primary mineralocorticoid in humans.[13] However, under certain pathological conditions, such as congenital adrenal hyperplasia (CAH) due to 11β-hydroxylase or 17α-hydroxylase deficiency, DOC can be overproduced, leading to hypertension and hypokalemia.[13] Therefore, understanding its clearance and metabolism is of significant clinical interest.

The Metabolic Transformation

AKR1D1 catalyzes the conversion of DOC to 5β-dihydrodeoxycorticosterone (5β-DHDOC). This is an irreversible reaction that represents the first committed step in the 5β-reductive catabolism of DOC.

Caption: A validated workflow for assessing AKR1D1-mediated DOC metabolism.

Protocol: In Vitro 5β-Reductase Activity Assay

This protocol describes a cell-free assay using purified recombinant AKR1D1 to determine kinetic parameters. The causality is direct: by providing purified components, one can be certain that the observed activity is due to the enzyme of interest.

Materials:

-

Purified recombinant human AKR1D1 [14]* Deoxycorticosterone (DOC) stock solution (in ethanol)

-

NADPH stock solution (in buffer)

-

Reaction Buffer: 100 mM potassium phosphate, pH 6.0-7.0 [5]* Stop Solution: Acetonitrile with internal standard (e.g., d8-Testosterone)

-

96-well reaction plate

-

Spectrophotometer or HPLC/LC-MS system

Procedure:

-

Reaction Setup: In a 96-well plate, prepare reactions containing Reaction Buffer and a fixed, saturating concentration of NADPH (e.g., 200 µM).

-

Substrate Addition: Add varying concentrations of DOC to the wells. It is critical to perform a wide range of concentrations (e.g., 0.05 µM to 20 µM) to accurately model the kinetics and observe potential substrate inhibition. [7][15]3. Enzyme Initiation: Initiate the reaction by adding a fixed amount of purified AKR1D1 (e.g., 50-100 ng). The total reaction volume should be consistent (e.g., 100 µL).

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 15-30 minutes). This time must be within the linear range of the reaction, which should be established in preliminary experiments.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold Stop Solution. This precipitates the protein and preserves the steroid profile.

-

Analysis:

-

Option A (Spectrophotometric): Monitor the decrease in NADPH absorbance at 340 nm. This is a simple, high-throughput method but is non-specific for the steroid product.

-

Option B (LC-MS/MS): Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis to directly quantify the formation of 5β-DHDOC. This is the gold-standard for specificity and accuracy. [16][17]7. Data Analysis: Plot the reaction velocity (rate of product formation or NADPH consumption) against the substrate concentration. Fit the data to the Michaelis-Menten equation (or a substrate inhibition model if appropriate) to determine Km and Vmax.

-

Protocol: LC-MS/MS Quantification of DOC and 5β-DHDOC

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for steroid analysis due to its high sensitivity and specificity. [16][17][18] 1. Sample Preparation (Solid Phase Extraction):

-

Rationale: To remove interfering substances (salts, proteins) from the biological matrix and concentrate the analytes.

-

Steps:

-

Add an internal standard (e.g., deuterated DOC) to the sample (e.g., 500 µL of cell culture media or serum).

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a low-organic solvent (e.g., 20% methanol in water) to remove polar impurities.

-

Elute the steroids with a high-organic solvent (e.g., 100% methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of mobile phase (e.g., 100 µL of 50% methanol/water). [16] 2. Chromatographic Separation:

-

-

Rationale: To physically separate DOC and its metabolite 5β-DHDOC before they enter the mass spectrometer, allowing for unambiguous identification.

-

Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol or Acetonitrile + 0.1% Formic Acid.

-

Gradient: A linear gradient from low to high organic content (e.g., 20% B to 95% B over 10 minutes) is typically used to elute the steroids. [16] * Flow Rate: 0.3-0.4 mL/min.

-

3. Mass Spectrometric Detection:

-

Rationale: To provide highly specific and sensitive detection based on the mass-to-charge ratio of the parent molecule and its characteristic fragments.

-

Parameters:

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in positive mode. [16] * Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

-

Example transition for DOC: m/z 331.2 → m/z 109.1

-

Example transition for 5β-DHDOC: m/z 333.2 → m/z 163.1 (Note: Transitions must be empirically optimized).

-

-

Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of analytes in the unknown samples is determined by comparing their peak area ratios to the internal standard against this curve.

-

Conclusion and Future Directions

The metabolism of deoxycorticosterone by 5β-reductase is a pivotal step in regulating mineralocorticoid activity. While often overshadowed by its role in bile acid synthesis, this pathway is fundamental to steroid hormone clearance and has tangible implications for cardiovascular health. For drug development professionals, understanding the potential for xenobiotics to inhibit or induce AKR1D1 is crucial, as off-target effects could disrupt both steroid and bile acid homeostasis, leading to unforeseen toxicities.

Future research should focus on developing specific inhibitors for AKR1D1 to dissect its precise role in hypertension and other metabolic diseases. Furthermore, exploring the regulation of AKR1D1 in extrahepatic tissues, though expression is low, may reveal novel, localized roles in steroid signaling. By employing the robust methodologies outlined in this guide, the scientific community can move closer to a complete understanding of this critical metabolic checkpoint.

References

- Progesterone - Wikipedia. (n.d.).

-

Khanna, M., & Agrawal, R. (2019). Central role of 5 β -reduction in bile acid biosynthesis. ResearchGate. Retrieved from [Link]

-

The effect of disease associated point mutations on 5β-reductase (AKR1D1) enzyme function. (2017). PubMed Central. Retrieved from [Link]

-

Functions and regulation of AKR1D1 in bile acid synthesis and steroid... (n.d.). ResearchGate. Retrieved from [Link]

-

AKR1D1 gene - MedlinePlus. (2015). Retrieved from [Link]

-

AKR1D1 gene: MedlinePlus Genetics. (2015). Retrieved from [Link]

-

Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1-AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway. (2011). PubMed. Retrieved from [Link]

-

Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine. (2021). MDPI. Retrieved from [Link]

-

5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1). (2014). PMC. Retrieved from [Link]

-

Differential activity and expression of human 5β-reductase (AKR1D1) splice variants. (2020). NIH. Retrieved from [Link]

-

5β-Dihydrosteroids: Formation and Properties. (2021). MDPI. Retrieved from [Link]

-

AKR1D1 - Aldo-keto reductase family 1 member D1 - Homo sapiens (Human) | UniProtKB. (n.d.). Retrieved from [Link]

-

Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including 21-Deoxycortisol and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia. (2018). Journal of the Endocrine Society | Oxford Academic. Retrieved from [Link]

-

Inhibition of Human Steroid 5β-Reductase (AKR1D1) by Finasteride and Structure of the Enzyme-Inhibitor Complex. (2009). PMC. Retrieved from [Link]

-

Glucocorticoids regulate AKR1D1 activity in human liver in vitro and in vivo. (2020). PMC - NIH. Retrieved from [Link]

-

Glucocorticoids regulate AKR1D1 activity in human liver in vitro and in vivo. (2020). Merck Millipore. Retrieved from [Link]

-

Characterization of disease-related 5beta-reductase (AKR1D1) mutations reveals their potential to cause bile acid deficiency. (2010). PubMed. Retrieved from [Link]

-

Rate of steroid double-bond reduction catalysed by the human steroid 5β-reductase (AKR1D1) is sensitive to steroid structure: implications for steroid metabolism and bile acid synthesis. (2014). Portland Press. Retrieved from [Link]

-

AKR1D1 Gene - GeneCards | AK1D1 Protein. (2026). Retrieved from [Link]

-

Substrate specificity and inhibitor analyses of human steroid 5β-reductase (AKR1D1). (2011). PMC. Retrieved from [Link]

-

Substrate specificity and inhibitor analyses of human steroid 5β-reductase (AKR1D1). (2011). PubMed. Retrieved from [Link]

-

Evidence of Coexisting Changes in 11β-Hydroxysteroid Dehydrogenase and 5β-Reductase Activity in Subjects With Untreated Essential Hypertension. (1997). American Heart Association Journals. Retrieved from [Link]

-

11-deoxycorticosterone - Synnovis. (n.d.). Retrieved from [Link]

-

The role of 5-reduction in physiology and metabolic disease: evidence from cellular, pre-clinical and human studies. (2021). PubMed. Retrieved from [Link]

-

Quantitative analysis of 11‐dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry. (2025). ResearchGate. Retrieved from [Link]

-

Liquid chromatography-tandem mass spectrometry analysis of human adrenal vein corticosteroids before and after ACTH stimulation. (2013). PMC. Retrieved from [Link]

Sources

- 1. Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1-AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. researchgate.net [researchgate.net]

- 4. The role of 5-reduction in physiology and metabolic disease: evidence from cellular, pre-clinical and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Substrate specificity and inhibitor analyses of human steroid 5β-reductase (AKR1D1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Differential activity and expression of human 5β-reductase (AKR1D1) splice variants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. genecards.org [genecards.org]

- 11. uniprot.org [uniprot.org]

- 12. The effect of disease associated point mutations on 5β-reductase (AKR1D1) enzyme function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 11-deoxycorticosterone | Synnovis [synnovis.co.uk]

- 14. Inhibition of Human Steroid 5β-Reductase (AKR1D1) by Finasteride and Structure of the Enzyme-Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Substrate specificity and inhibitor analyses of human steroid 5β-reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Liquid chromatography-tandem mass spectrometry analysis of human adrenal vein corticosteroids before and after ACTH stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Hydroxydione sodium succinate historical anesthetic research

Initiating Data Gathering

I'm starting a deep dive into the history of hydroxydione sodium succinate as an anesthetic. My primary focus is on its mechanism, pharmacokinetics, pharmacodynamics, clinical uses, and the factors that led to its eventual discontinuation. I anticipate this historical research will provide a solid base.

Analyzing Historical Data

I'm now analyzing the gathered data, looking for key themes and methodologies used in early research on hydroxydione sodium succinate. I'm focusing on its pharmacological profile, including dosage and adverse effects. I plan to incorporate these findings into a structured technical guide. I'm preparing to illustrate the drug's metabolic pathway and mechanism visually.

Planning Technical Guide Structure

I'm now outlining the technical guide's structure. It will begin with an introduction to hydroxydione sodium succinate and its history. This will be followed by a detailed exploration of its pharmacology, with supporting data from historical studies. I am also preparing to include a section on clinical trial methodologies and results, covering dosages, patient groups, and both anesthetic and adverse effects.

Structure-activity relationship of 21-hydroxy-5beta-pregnanes

The Cis-Fused Pharmacophore: A Technical Guide to 21-Hydroxy-5 -Pregnanes[1]

Structural Foundations: The 5 Geometry

The defining feature of this class is the stereochemistry at Carbon 5 and Carbon 21.

The A/B Ring Fusion[1]

-

5

(Trans): The A/B rings are fused trans, creating a planar, flat structure.[1] This is typical of androgens and allopregnanolone. -

5

(Cis): The A/B rings are fused cis, creating a sharp angular bend (~90°) between the A and B rings. This "bent" conformation mimics the shape of the GABA-A receptor transmembrane binding pocket in a way that is distinct from the planar 5

The C21-Hydroxyl "Solubility Switch"

In endogenous neurosteroids like pregnanolone (5

-

Reduces Lipophilicity: Slightly lowers LogP, potentially altering blood-brain barrier equilibration kinetics.[1]

-

Enables Prodrug Design: The primary alcohol allows for the formation of hemisuccinate or phosphate esters (e.g., Hydroxydione sodium succinate), rendering the steroid water-soluble for IV administration without toxic vehicles like Cremophor.[1]

Structure-Activity Relationship (SAR) Analysis

The pharmacophore for GABA-A potentiation in this series is stringent. Below is the breakdown of the 21-hydroxy-5

SAR Visualization

Caption: Functional dissection of the 21-hydroxy-5

Key SAR Rules

| Position | Moiety | Activity Impact | Mechanism/Notes |

| C3 | 3 | Essential | Acts as a Hydrogen Bond Donor to the |

| C5 | 5 | Permissive | The cis-fused "bent" shape fits the intersubunit site.[1] While 5 |

| C20 | Ketone | Essential | Hydrogen Bond Acceptor.[1] Reduction to C20-alcohol drastically reduces potency.[1] |

| C21 | -OH | Modulatory | Tolerated.[1] Essential for synthesis of water-soluble salts (e.g., succinates).[1] 21-hemisuccinate is a prodrug; the free 21-OH is active.[1] |

Mechanism of Action: The Transmembrane Interface

Unlike benzodiazepines, which bind at the extracellular

Binding Dynamics

-

Primary Site: The

(+)/ -

Interaction: The steroid wedges into the lipid-protein interface, stabilizing the open-channel conformation.[1]

-

Effect: Increases the probability of channel opening (efficacy) and prolongs the decay of inhibitory postsynaptic currents (IPSCs).

Pathway Diagram

Caption: Mechanism of action showing lipid partitioning and transmembrane allosteric modulation of the GABA-A receptor.

Experimental Methodologies

To investigate these compounds, we employ a rigorous workflow combining semi-synthesis and electrophysiology.[1]

Synthesis Protocol: 21-Hydroxy-5 -pregnan-3 -ol-20-one

Rationale: Direct C21-hydroxylation of pregnanolone is chemically difficult.[1] It is superior to start with 11-Deoxycorticosterone (DOC) which already possesses the C21-OH and C3/C20 ketones, then perform stereoselective reductions.[1]

Step 1: Protection (Optional but recommended) Protect the C21-alcohol as an acetate (using Acetic Anhydride/Pyridine) to prevent side reactions during reduction.[1]

Step 2: Stereoselective 5

-

Substrate: 21-acetoxy-11-deoxycorticosterone.

-

Reagent: Hydrogen (H2) with Palladium on Calcium Carbonate (Pd/CaCO3) in Pyridine.

-

Condition: Pyridine solvent favors the formation of the 5

(cis) isomer over the 5 -

Validation: NMR (C19 methyl shift is diagnostic for 5

vs 5

Step 3: 3-Keto Reduction to 3

-

Reagent: K-Selectride (Potassium tri-sec-butylborohydride) at -78°C in THF.

-

Selectivity: Bulky borohydrides attack from the less hindered face (equatorial attack), yielding the axial 3

-alcohol (the active pharmacophore).[1] -

Hydrolysis: Mild alkaline hydrolysis (K2CO3/MeOH) removes the C21-acetate.[1]

Step 4: Purification

-

Recrystallization from Acetone/Hexane to remove minor 3

or 5

Electrophysiology Protocol (Whole-Cell Patch Clamp)

System: HEK293 cells transiently transfected with rat

-

Preparation:

-

Recording:

-

Voltage clamp at -60 mV.

-

Apply GABA (EC10) for 5s to establish baseline.

-

Washout (30s).

-

Co-apply GABA (EC10) + Test Steroid (10 nM - 1

M).[1]

-

-

Data Analysis:

-

Calculate Potentiation (%) :

. -

Measure decay time constant (

) to assess channel open time prolongation.

-

Therapeutic Implications

Anesthesia (The Hydroxydione Legacy)

Hydroxydione (Viadril) was the proof-of-concept that a steroid could act as a safe general anesthetic.[1]

-

Advantage: High therapeutic index, minimal respiratory depression compared to barbiturates.[1]

-

Limitation: The 21-succinate ester caused venous irritation (thrombophlebitis).[1]

-

Modern Relevance: Current research focuses on 21-phosphate esters or cyclodextrin formulations of 5

-pregnanes to eliminate vein irritation while preserving the favorable hemodynamic profile.[1]

Status Epilepticus

The 21-hydroxy-5

References

-

Structure-activity relationships for steroid interaction with the gamma-aminobutyric acidA receptor complex. Source: Harrison NL, et al. J Pharmacol Exp Ther.[1] (1987).[1][2] URL:[Link] Relevance: Foundational text establishing the 3

-OH/20-one requirement.[1] -

Neurosteroid binding sites on GABA(A) receptors. Source: Hosie AM, et al. Pharmacol Ther.[1] (2006).[1][3] URL:[Link] Relevance: Defines the transmembrane binding pockets (Q241 residue).

-

Hydroxydione: A historical perspective and future potential. Source: Search Result Synthesis (Wikipedia/PubChem Summary).[1] URL:[Link] Relevance: Chemical data and clinical history of the 21-hydroxy-5

-dione prototype.[1] -

Neurosteroid Structure-Activity Relationships for Functional Activation of Extrasynaptic δGABAA Receptors. Source: Carver CM, Reddy DS. J Pharmacol Exp Ther.[1] (2013).[1] URL:[Link] Relevance: Explains the efficacy of these steroids at tonic inhibition sites.

Methodological & Application

LC-MS/MS quantification of 21-hydroxy-5beta-pregnane-3,20-dione

Application Note: High-Resolution LC-MS/MS Quantification of 21-Hydroxy-5

Abstract

This application note details a robust, high-sensitivity protocol for the quantification of 21-hydroxy-5

Introduction & Biological Significance

Neurosteroids are endogenous steroids that rapidly alter neuronal excitability. 5

Clinical Relevance:

-

Stress Response: Levels fluctuate during acute stress and pregnancy.

-

Epilepsy: Its anticonvulsant properties make it a target for seizure management research.[1]

-

Isomer Criticality: The 5

- and 5

Method Development Strategy: The "Why" Behind the Protocol

Chromatographic Selectivity: The Biphenyl Advantage

Separating 5

-

Standard C18 Columns: Often show co-elution or partial separation of 5

/5 -

Biphenyl Columns: Utilize

- -

Mobile Phase: Methanol is preferred over Acetonitrile for steroid isomer separation on Biphenyl phases, as it enhances the

-interaction selectivity.[1]

Ionization Source: ESI+ vs. APCI

-

ESI+ (Electrospray Ionization): Preferred for high-throughput clinical assays.[1] While neutral steroids ionize moderately, the 3,20-dione structure allows for protonation

.[1] -

Derivatization (Optional): For applications requiring LOQs < 10 pg/mL (e.g., CSF or pediatric samples), derivatization with Hydroxylamine or Girard Reagent P is recommended to introduce a permanently charged or high-affinity moiety, boosting signal intensity by 10-100x.[1]

Experimental Protocol

Reagents and Standards

-

Analyte: 21-hydroxy-5

-pregnane-3,20-dione (Custom synthesis or specific neurosteroid suppliers).[1] -

Internal Standard (IS): DOC-d8 or Progesterone-d9 (Structural analogs are acceptable if isotopically labeled 5

-DH-DOC is unavailable).[1] -

Solvents: LC-MS grade Methanol, Water, MTBE (Methyl tert-butyl ether).[1]

-

Additives: Ammonium Fluoride (0.2 mM) or Formic Acid (0.1%).[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Step 1: Aliquot 200

L of plasma/serum into a glass tube. -

Step 2: Add 20

L of Internal Standard solution (10 ng/mL). -

Step 3: Add 2 mL of MTBE (Methyl tert-butyl ether).[1] MTBE provides a clean extract for steroids with high recovery (>85%).[1][2]

-

Step 4: Vortex for 5 minutes; Centrifuge at 3,000 x g for 5 minutes.

-

Step 5: Transfer the upper organic layer to a fresh tube.

-

Step 6: Evaporate to dryness under Nitrogen at 45°C.

-

Step 7: Reconstitute in 100

L of 50:50 Methanol:Water.

LC-MS/MS Conditions

Chromatography (UHPLC):

-

Column: Kinetex Biphenyl or Accucore Biphenyl (100 x 2.1 mm, 2.6

m).[1] -

Mobile Phase A: Water + 0.2 mM Ammonium Fluoride (promotes ionization).[1]

-

Flow Rate: 0.4 mL/min.[1]

-

Gradient:

Mass Spectrometry (Sciex 6500+ / Agilent 6495):

MRM Transitions (Underivatized):

-

Precursor Ion: 333.2

[1] -

Quantifier: 333.2

297.2 (Loss of 2 -

Qualifier 1: 333.2

315.2 (Loss of 1 -

Qualifier 2: 333.2

97.1 (Cyclopentanone ring fragment)[1] -

Note: Transitions should be optimized by infusing the pure standard, as collision energies vary by instrument.

Workflow Visualization

Figure 1: Analytical workflow for the extraction and quantification of 5

Advanced Sensitivity: Derivatization Option

For samples with low concentrations (<20 pg/mL), use Hydroxylamine Derivatization .

-

Reagent: 1.5 M Hydroxylamine HCl in Pyridine.

-

Procedure: Add 50

L reagent to dried extract. Incubate at 60°C for 1 hour. -

Mechanism: Converts ketones to oximes, increasing proton affinity.

-

New MRM: Shift precursor by +15 Da (mono-oxime) or +30 Da (di-oxime) depending on reaction completeness.

Validation Criteria (Bioanalytical Standards)

To ensure trustworthiness (E-E-A-T), the method must meet these criteria:

-

Linearity:

over 0.05 – 50 ng/mL.[1] -

Accuracy: Mean bias within

15% of nominal.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Precision: CV < 15% (Inter- and Intra-day).[1]

-

Matrix Effect: Assess ion suppression by infusing IS post-column while injecting blank matrix.

-

Isomer Resolution: Valley-to-peak ratio < 10% between 5

- and 5

References

-

Separation of Steroid Isomers: Thermo Fisher Scientific. "Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS/MS." Link

-

Neurosteroid Analysis Context: Higashi, T., et al. "Studies on neurosteroids XIX.[6] Development and validation of liquid chromatography-tandem mass spectrometric method for determination of 5alpha-reduced pregnane-type neurosteroids." Journal of Chromatography B, 2007.[7][6] Link

-

Progesterone Metabolite Profiling: Sinreih, M., et al. "Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites." PLOS ONE, 2015. Link

-

Derivatization Strategies: James, G.B., et al. "Derivatisation of 5α-dihydrotestosterone enhances sensitivity of analysis."[1] Endocrine Abstracts, 2019. Link

Sources

- 1. Dihydrodeoxycorticosterone - Wikipedia [en.wikipedia.org]

- 2. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation | PLOS One [journals.plos.org]

- 3. protocols.io [protocols.io]

- 4. Multiplexed analysis of steroid hormones in human serum using novel microflow tile technology and LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduced Levels of Neurosteroids in Cerebrospinal Fluid of Amyotrophic Lateral Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. scispace.com [scispace.com]

21-hydroxy-5beta-pregnane-3,20-dione reference standard preparation

Application Note: Preparation and Standardization of 21-Hydroxy-5 -pregnane-3,20-dione (5 -DH-DOC)

Abstract & Scientific Context

The molecule 21-hydroxy-5

While often overshadowed by its downstream metabolite 5

This guide details the protocol for preparing analytical-grade reference standards, ensuring stereochemical integrity and long-term stability.

Physicochemical Profile

| Property | Specification |

| Systematic Name | 21-hydroxy-5 |

| Common Synonyms | 5 |

| CAS Number | 303-01-5 |

| Molecular Formula | C |

| Molecular Weight | 332.48 g/mol |

| Stereochemistry | 5 |

| Solubility (25°C) | DMSO (>20 mg/mL), Ethanol (>20 mg/mL), Water (<0.1 mg/mL) |

| UV Absorbance | Weak (Carbonyl |

Protocol 1: Gravimetric Preparation of Master Stocks

Objective: Create a verifiable 10 mM Master Stock Solution. Critical Constraint: Avoid plasticware where possible; steroids are lipophilic and can adsorb to polypropylene surfaces. Use silanized glass or high-quality borosilicate glass.

Materials

-

21-hydroxy-5

-pregnane-3,20-dione (Solid Reference Standard).[1] -

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Absolute Ethanol (EtOH).

-

Note: DMSO is preferred for long-term freezing (-20°C) due to lower volatility.[1]

-

-

Class A Volumetric Flask (1 mL or 2 mL) or calibrated glass Hamilton syringe.

-

Argon or Nitrogen gas stream.

Step-by-Step Procedure

-

Equilibration: Allow the vial of solid standard to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

-

Weighing: Using a microbalance (readability 0.001 mg), weigh approximately 3.32 mg of the solid into a tared glass vial.

-

Calculation:

[1] - .

-

-

Dissolution:

-

Add 1.0 mL of Anhydrous DMSO.

-

Vortex vigorously for 30 seconds.

-

Observation: The solution should be perfectly clear. If particulates remain, sonicate for 5 minutes at ambient temperature.

-

-

Inert Gas Purging: Gently blow a stream of Argon over the headspace of the vial to displace oxygen. The C21-hydroxyl group is susceptible to oxidation (forming an aldehyde/acid) over long periods.[1]

-

Storage: Cap tightly with a Teflon-lined screw cap. Store at -20°C .

Protocol 2: Chromatographic Purity & Isomer Differentiation

Objective: Validate the standard and distinguish it from the 5

HPLC-MS/MS Conditions

| Parameter | Setting |

| Column | Biphenyl or C18 (High Carbon Load).[1] Biphenyl phases offer superior shape selectivity for steroid isomers.[6] |

| Dimensions | 100 x 2.1 mm, 1.7 µm or 2.6 µm particle size. |

| Mobile Phase A | Water + 0.1% Formic Acid (or 2mM Ammonium Acetate). |

| Mobile Phase B | Methanol + 0.1% Formic Acid. |

| Gradient | 0-1 min: 40% B 1-8 min: Linear ramp to 90% B 8-10 min: Hold 90% B |

| Flow Rate | 0.3 - 0.4 mL/min |

| Detection | ESI Positive Mode (MRM).[1] |

| Transitions | Precursor: 333.2 [M+H] |

Validation Logic

-

Inject 5

-Standard: Record retention time (RT). Due to the bent shape, 5 -

Inject 5

-Standard (Control): Confirm a distinct RT shift.[1] If peaks overlap (Resolution -

Co-injection: Mix 5

and 5

Protocol 3: Biological Assay Preparation

Objective: Prepare a working solution for electrophysiology (Patch-clamp) or enzyme kinetics.

Working Solution (10 µM)

-

Thaw the 10 mM Master Stock. Vortex.

-

Dilution: Add 1 µL of Master Stock to 999 µL of experimental buffer (e.g., ACSF or Phosphate Buffer).

-

Final Solvent Concentration: 0.1% DMSO. This is generally below the toxicity threshold for neuronal cultures and enzyme assays.

-

-

Solubility Check: Visually inspect for "crashing out" (precipitation). 5

-DH-DOC is hydrophobic.[1] If precipitation occurs, use an intermediate dilution step (e.g., 1:10 in Ethanol, then 1:100 in buffer).

Experimental Workflow Diagram

Figure 2: Recommended dilution workflow to prevent precipitation of hydrophobic steroids in aqueous buffers.

Troubleshooting & Quality Control

-

Peak Tailing: The C21-hydroxyl group can interact with free silanols on the HPLC column. Use an end-capped column or add 2mM Ammonium Acetate to the mobile phase.[1]

-

Signal Loss: If MS signal degrades, check for source contamination. Steroids are sticky. Run a "sawtooth" gradient wash (100% Isopropanol/Acetone) to clean the column.

-

Isomer Confusion: If you cannot purchase the 5

standard for comparison, use NMR.-

NMR Diagnostic: The C19 methyl protons (angular methyl) shift significantly between 5

(approx 0.8 ppm) and 5

-

References

-

Reddy, D. S. (2002). Stress-Induced Deoxycorticosterone-Derived Neurosteroids Modulate GABA-A Receptor Function and Seizure Susceptibility.[1][2][3] Journal of Neuroscience. Retrieved from [Link]

-

Penning, T. M., et al. (2024). 5

-Dihydrosteroids: Formation and Properties. PMC.[8] Retrieved from [Link]

Sources

- 1. 5β-Dihydroprogesterone - Wikipedia [en.wikipedia.org]

- 2. Stress-induced deoxycorticosterone-derived neurosteroids modulate GABA(A) receptor function and seizure susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stress-Induced Deoxycorticosterone-Derived Neurosteroids Modulate GABAA Receptor Function and Seizure Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. avys.omu.edu.tr [avys.omu.edu.tr]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Resolving Co-elution of 5α- and 5β-Dihydrodeoxycorticosterone Isomers

Welcome to the technical support guide for the chromatographic resolution of 5α- and 5β-dihydrodeoxycorticosterone (DHDOC). This resource is designed for researchers, analytical scientists, and drug development professionals who encounter the common challenge of co-elution when analyzing these critical steroid isomers. As your senior application scientist, I will guide you through the underlying principles of this separation challenge and provide robust, field-proven troubleshooting strategies and methodologies.

The core difficulty in separating 5α-DHDOC and 5β-DHDOC lies in their structural similarity. They are stereoisomers, possessing the same mass and elemental composition, differing only in the three-dimensional arrangement of their atoms. This subtle difference, however, has profound implications for their biological activity and necessitates their accurate, independent quantification.

Part 1: Foundational Understanding & FAQs

This section addresses the fundamental questions regarding the structure of these isomers and the reasons behind the analytical challenges.

Q1: What is the primary structural difference between 5α-DHDOC and 5β-DHDOC?

The critical difference lies in the stereochemistry at the junction of the A and B rings of the steroid backbone.

-

5α-dihydrodeoxycorticosterone has a trans A/B ring fusion. This results in a relatively flat, planar molecular structure.

-

5β-dihydrodeoxycorticosterone has a cis A/B ring fusion. This forces the A ring to be oriented at a sharp angle to the rest of the steroid, creating a distinct "bent" or V-shaped three-dimensional structure.

This difference in shape, though subtle, is the key property we must exploit to achieve chromatographic separation.

Caption: Key structural differences between 5α- and 5β-DHDOC isomers.

Q2: Why do these isomers co-elute on my standard C18 (ODS) column?

Standard C18 columns separate compounds primarily based on their hydrophobicity (the strength of interaction between the analyte and the non-polar C18 chains). Since 5α-DHDOC and 5β-DHDOC have identical elemental compositions and functional groups, their overall hydrophobicity is nearly identical. A C18 stationary phase is often "shape-blind" to the subtle conformational difference between the two, leading to insufficient differential retention and, therefore, co-elution.

Q3: Can mass spectrometry (MS) alone differentiate these isomers?

No. Since they are isomers, 5α-DHDOC and 5β-DHDOC have the exact same molecular weight and will produce identical or nearly identical fragmentation patterns in tandem mass spectrometry (MS/MS).[1] Therefore, chromatographic separation prior to MS detection is absolutely essential for accurate quantification.[1] Advanced techniques like ion mobility-mass spectrometry (IMS-MS), which can separate ions based on their shape in the gas phase, are an exception and can resolve isomers.[2][3][4]

Part 2: Troubleshooting Guide for Co-Elution

This guide provides a systematic workflow for resolving the co-elution of 5α- and 5β-DHDOC. Follow these steps when your initial method fails to provide baseline separation.

Caption: Troubleshooting workflow for resolving DHDOC isomer co-elution.

Step 1: Re-evaluate Stationary Phase Selection (The Most Critical Factor)

Your first and most impactful action is to move away from a standard C18 column. The goal is to use a stationary phase that can interact with the isomers based on their shape and electron distribution, not just hydrophobicity.

-

Recommendation: Biphenyl and Phenyl-Hexyl Phases.

-

Mechanism of Action: These phases contain phenyl rings, which can undergo π-π interactions with the steroid backbone. The flatter 5α isomer can achieve a more favorable, closer interaction with the planar phenyl rings of the stationary phase compared to the bent 5β isomer. This differential interaction leads to greater retention of the 5α isomer and results in separation. Biphenyl phases are particularly effective for separating steroid isomers.[1]

-

Expert Tip: Solid-core particle columns with these chemistries provide high efficiency and resolution, making them an excellent choice for both HPLC and UHPLC systems.[1]

Caption: Interaction mechanism of DHDOC isomers with a biphenyl phase.

Step 2: Optimize the Mobile Phase Composition

Once you have an appropriate column, fine-tuning the mobile phase can further enhance resolution.

-

Action 1: Evaluate Methanol vs. Acetonitrile. While both are common reversed-phase organic modifiers, methanol is often superior for separating aromatic or structurally rigid compounds on phenyl-based columns.[1][5] Its properties can enhance the π-π interactions that are critical for this separation.[1]

-

Action 2: Implement a Shallow Gradient. A slow, shallow gradient elution increases the time the isomers spend in the region of the gradient where they are most likely to separate.[5] This maximizes the number of interactions with the stationary phase, providing a better opportunity for resolution.

-

Action 3: Use Mobile Phase Additives. Small amounts of formic acid (e.g., 0.1%) or ammonium formate can improve peak shape by reducing tailing caused by interactions with active sites in the system.[5]

Step 3: Consider Advanced Separation Techniques

If UHPLC optimization does not yield the desired resolution, more advanced techniques may be necessary.

-

Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, which has properties between a liquid and a gas.[6] This technique often provides unique selectivity for isomers and can be significantly faster than HPLC.[5][7] It is well-suited for the analysis of non-polar compounds like steroids.[7][8]

-

Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IMS-MS): This multidimensional technique adds another layer of separation after the chromatographic column.[9][10] The ion mobility cell separates the isomer ions based on their size and shape (collision cross-section, or CCS) in the gas phase before they enter the mass spectrometer.[4] This is a powerful tool for confirming peak identity and resolving isomers that are inseparable even by advanced LC methods.[3][11]

Part 3: Experimental Protocols & Data

This section provides a validated starting method and a summary table for your reference.

Protocol 1: High-Resolution UHPLC Method for 5α/5β-DHDOC

This protocol is a robust starting point for achieving baseline separation.

-

Instrumentation: UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

Column: Biphenyl phase column, 2.6 µm solid-core particles, 100 x 2.1 mm (or similar dimensions).

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Methanol + 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Gradient Program:

Time (min) %B 0.0 50 10.0 75 10.1 95 12.0 95 12.1 50 | 15.0 | 50 |

-

System Suitability:

-

Inject a 1:1 mixture of 5α- and 5β-DHDOC standards.

-

Acceptance Criterion: The chromatographic resolution (Rs) between the two peaks should be ≥ 1.5.

-

Method Selection Summary

| Technique | Stationary Phase | Organic Modifier | Expected Outcome & Rationale |

| HPLC/UHPLC | C18 (ODS) | Acetonitrile/Methanol | Poor Resolution: Separation is based on hydrophobicity, which is nearly identical for the isomers. |

| HPLC/UHPLC | Biphenyl | Methanol | Good to Excellent Resolution: Separation is driven by differential π-π interactions based on molecular shape. Methanol enhances these interactions.[1] |

| HPLC/UHPLC | Phenyl-Hexyl | Methanol | Good Resolution: Similar mechanism to Biphenyl, providing shape-based selectivity. |

| SFC | Various (e.g., Diol, Pyridyl) | CO2 with Methanol Co-solvent | Excellent Resolution & High Speed: Offers orthogonal selectivity compared to reversed-phase LC, often with faster run times.[5][7] |

References

- Technical Support Center: Enhancing Chromatographic Separation of Steroid Isomers. Benchchem.

- Chromatographic Separation of Steroid Hormones by Centrifugation Through Columns of Microparticulate Silica. Journal of Chromatographic Science, Oxford Academic.

- Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. Thermo Fisher Scientific.

- Separation of Isomeric Steroid Metabolites Using High Resolution IMS-MS: Application Note. TOFWERK.

- Complete chromatographic separation of steroids including 17α- and 17β-estradioles using carbazole-based polymeric. Journal of Pharmaceutical and Biomedical Analysis.

- Basic Principles of Supercritical Fluid Chromatography and Supercritical Fluid Extraction. Chemistry LibreTexts.

- Supercritical fluid extraction of steroids from biological samples and first experience with solid-phase microextraction-liquid chromatography. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences. PubMed.

- Separation of steroids by countercurrent chromatography using supercritical fluid carbon dioxide. ResearchGate.

- 5α-Dihydrodeoxycorticosterone. Wikipedia.

- Separation of steroid isomers by ion mobility mass spectrometry. ResearchGate.

- Multidimensional Separations of Intact Phase II Steroid Metabolites Utilizing LC–Ion Mobility–HRMS. ResearchGate.

- Multidimensional Separations of Intact Phase II Steroid Metabolites Utilizing LC–Ion Mobility–HRMS. Analytical Chemistry, ACS Publications.

- Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Federal Agency for Medicines and Health Products (FAGG).

- Liquid chromatography-ion mobility spectrometry-mass spectrometry analysis of multiple classes of steroid hormone isomers in a mixture. PubMed.

- Tetrahydrodeoxycorticosterone | C21H34O3 | CID 9974162. PubChem, National Institutes of Health.

- Allotetrahydrodeoxycorticosterone | C21H34O3 | CID 101771. PubChem, National Institutes of Health.

- 5alpha-dihydrodeoxycorticosterone (CHEBI:81468). EMBL-EBI.

- Liquid chromatography-ion mobility spectrometry-mass spectrometry analysis of multiple classes of steroid hormone isomers in a mixture. Merck Millipore (Sigma-Aldrich).

- 5alphaDH-DOC (5alpha-dihydro-deoxycorticosterone) activates androgen receptor in castration-resistant prostate cancer. PubMed.

- Determination of steroid hormones and related compounds in filtered and unfiltered water by solid-phase extraction, derivatization, and gas chromatography with tandem mass spectrometry. USGS Publications Warehouse.

- How to Master Supercritical Fluid Chromatography (SFC): SFC Working Principle and Instrumentation. YouTube.

- 5alpha-Dihydroprogesterone | C21H32O2 | CID 92810. PubChem, National Institutes of Health.

- Analytical Methods for the Determination of Neuroactive Steroids. Pharmaceuticals (Basel), PubMed Central.

- Dihydrotestosterone | C19H30O2 | CID 10635. PubChem, National Institutes of Health.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. tofwerk.com [tofwerk.com]

- 3. researchgate.net [researchgate.net]

- 4. Liquid chromatography-ion mobility spectrometry-mass spectrometry analysis of multiple classes of steroid hormone isomers in a mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fagg.be [fagg.be]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. merckmillipore.com [merckmillipore.com]

Improving solubility of 21-hydroxy-5beta-pregnane-3,20-dione in aqueous media

Technical Support Center: Solubilizing 21-Hydroxy-5 -Pregnane-3,20-Dione

Subject: Aqueous Solubility Optimization & Formulation Troubleshooting

Ticket ID: #SOL-5B-PREG-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary

You are likely working with 21-hydroxy-5

While this geometry is critical for its neuroactive and anesthetic properties (interacting with GABA

This guide provides validated protocols to overcome these thermodynamic barriers using Cyclodextrin Complexation , Co-solvent Systems , and Chemical Modification strategies .[2][3]

Module 1: Physicochemical Snapshot

Understanding the enemy.

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Weight | 332.48 g/mol | Moderate size; suitable for inclusion in |

| LogP (Predicted) | ~2.5 – 3.0 | Moderately lipophilic.[2][3] It partitions heavily into membranes/lipids but resists aqueous solvation.[2][3] |

| Geometry | 5 | The "bent" shape prevents tight crystal packing (lower MP than 5 |

| Key Functional Groups | C3-Ketone, C20-Ketone, C21-Hydroxyl | The C21-OH is the only polar handle.[1][2] It is a primary alcohol, allowing for esterification (e.g., succinate) to create water-soluble prodrugs.[1][2][3] |

| Aqueous Solubility | < 10 | Requires formulation. Direct addition to media results in immediate suspension/precipitation.[2][3] |

Module 2: Formulation Decision Matrix

Do not guess. Follow this logic flow to select the correct solvent system for your application.

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Module 3: Troubleshooting Guide (FAQs)

Q1: My solution turns cloudy immediately after adding the stock to the culture medium. Why?

Diagnosis: This is the "Crash-Out" effect.[1][2] The Science: You likely dissolved the steroid in 100% DMSO or Ethanol and pipetted it directly into aqueous media.[2][3] The local concentration at the pipette tip exceeds the aqueous solubility limit instantly, causing the hydrophobic steroid to nucleate and crystallize.[2][3] The Fix:

-

Pre-dilute: Create an intermediate dilution (e.g., 1:10) in pure Propylene Glycol (PG) or PEG-400 before adding to water.[1][2][3]

-

Vortex-Injection: Vortex the aqueous media while slowly injecting the steroid stock into the vortex cone. This maximizes dispersion speed.[1][2][3]

Q2: Can I use the Sodium Succinate salt instead?

Answer: Yes, and it is often preferred. The Science: Historically, this molecule was formulated as Hydroxydione Sodium Succinate (Viadril).[2][3] The succinate ester at the C21 position introduces a charged carboxylate group at physiological pH, rendering the molecule highly water-soluble (>100 mg/mL).[1][2][3] Caveat: The succinate is a prodrug.[2][3] In vivo, plasma esterases cleave it back to the active 21-hydroxy parent.[1][2][3] In vitro (cell culture), you must ensure your cells express esterases, or the drug may remain inactive.[2][3]

Q3: Which Cyclodextrin is best for 5 -steroids?

Recommendation: 2-Hydroxypropyl-

Module 4: Advanced Protocols

Protocol A: HP- -CD Inclusion Complex (The "Gold Standard")

Best for: In vivo injections (IP/IV) and sensitive cell cultures where organic solvents are toxic.[1]

Materials:

Workflow:

-

Prepare Vehicle: Dissolve HP-

-CD in water to create a 20% w/v solution.[1][2] (e.g., 2g CD in 10mL water).[2][3] -

Add Steroid: Add the steroid powder to the CD solution. Target a molar ratio of 1:5 to 1:10 (Drug:CD) .

-

Equilibration (Critical): The "bent" 5

shape requires time to find the lowest energy orientation inside the cavity.-

Stir vigorously at room temperature for 24–48 hours .

-

Optional: Sonicate for 30 minutes to break up crystal lattice energy.

-

-

Filtration: Filter the resulting suspension through a 0.22

m PVDF filter . The filtrate is your solubilized drug stock.[2][3] -

Quantification: Verify actual concentration via HPLC, as it may be lower than the added amount.

Protocol B: The "Viadril" Mimic (Co-Solvent System)

Best for: Acute animal experiments where high concentration is needed immediately.[1][3]

Vehicle Composition:

Workflow:

Module 5: Mechanism of Action (Visualized)

The interaction between the host (Cyclodextrin) and the guest (5

Figure 2: Schematic of the inclusion complex formation.[2][3][5] The release of enthalpy-rich water from the CD cavity drives the encapsulation of the steroid.[1]

References & Grounding

-

Selleck Chemicals. 5a-Pregnane-3,20-dione Solubility Data. (Used for comparative logP and solvent limits of pregnane diones).[2][3] Link

-

Pfizer/Pharmacia. Solu-Cortef (Hydrocortisone Sodium Succinate) Prescribing Information.[1][2][3] (Reference for succinate ester formulation strategy and pH buffering). Link

-

Brewster, M. E., & Loftsson, T. (2007).[2][3] Cyclodextrins as pharmaceutical solubilizers.[2][3][5][6] Advanced Drug Delivery Reviews. (Authoritative review on HP-

-CD usage for lipophilic steroids). -

Laubach, G. D., et al. (1955).[2][3] Hydroxydione: A new steroid anesthetic.[2][3] Science.[1][2][3] (Historical grounding on the 21-hydroxy-5

-pregnane-3,20-dione sodium succinate formulation). -

PubChem. Pregnane-3,20-dione Compound Summary. National Library of Medicine.[2][3] Link[1][2][3]

Disclaimer: This guide is for research purposes only. The 5

Sources

- 1. 5α-Pregnan-17α-ol-3,20-dione - Wikipedia [en.wikipedia.org]

- 2. Pregnane-3,20-dione | C21H32O2 | CID 123867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5α-Pregnan-21-ol-3,20-dione-2,2,4,4,17α,21,21-d7 I CAS#: I deuterium labeled I InvivoChem [invivochem.com]

- 4. Hydroxydione Sodium [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. Complexation of steroid hormones with cyclodextrin derivatives: substituent effects of the guest molecule on solubility and stability in aqueous solution [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Column Temperature for 5β-Steroid Isomer Separation

Welcome to our dedicated technical support center for the chromatographic separation of 5β-steroid isomers. This guide is structured to provide researchers, scientists, and drug development professionals with expert insights and practical solutions for one of the more nuanced challenges in analytical chemistry: resolving structurally similar steroid isomers. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the fundamental principles that govern these separations, empowering you to troubleshoot effectively and develop robust analytical methods.

The separation of 5β-steroid isomers from their 5α-counterparts is notoriously difficult. These molecules are epimers, differing only in the spatial orientation at the C-5 position, which results in nearly identical physicochemical properties and mass-to-charge ratios.[1][2] Consequently, techniques like mass spectrometry (MS) cannot differentiate them without prior chromatographic separation.[3] Achieving this separation hinges on exploiting subtle differences in their interaction with the stationary phase, where column temperature emerges as a powerful, yet often underutilized, tool to modulate selectivity.[4][5]

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the role of temperature in the chromatographic separation of steroid isomers.

Q1: What makes the separation of 5β- and 5α-steroid isomers so challenging?

The primary challenge is their structural similarity. As stereoisomers, they share the same molecular weight and chemical formula, differing only in the three-dimensional arrangement of the A/B ring junction. This leads to very similar polarities and hydrophobicities, causing them to co-elute in many standard chromatographic systems.[1] Effective separation, therefore, depends on a highly selective chromatographic system capable of discriminating between these subtle conformational differences.

Q2: What is the fundamental role of column temperature in a chromatographic separation?

Column temperature is a critical parameter that influences nearly every aspect of an HPLC or GC separation.[6][7] Its primary effects include:

-

Analyte Retention: In reversed-phase HPLC, increasing the temperature generally decreases the viscosity of the mobile phase and increases the kinetic energy of analyte molecules. This reduces the time analytes spend interacting with the stationary phase, leading to shorter retention times.[6]

-

Efficiency: Higher temperatures reduce mobile phase viscosity, allowing for faster mass transfer of analytes between the mobile and stationary phases. This can lead to sharper, narrower peaks and improved column efficiency.

-

System Backpressure: A significant operational benefit of higher temperatures is the reduction in mobile phase viscosity, which lowers the overall system backpressure. This is particularly advantageous in UHPLC systems.[6]

-

Selectivity (α): Most importantly for isomer separations, temperature can alter the selectivity of the separation, which is the ability of the system to differentiate between two analytes.[4][6]

Q3: How exactly does temperature influence selectivity (α) and resolution (Rs)?

Selectivity (α) is a measure of the relative retention of two compounds. A change in temperature can alter the thermodynamics of the interactions between the analytes and the stationary phase.[8] For two isomers, even minor temperature adjustments can change the equilibrium of their partitioning between the mobile and stationary phases differently, thus altering the selectivity.[6]

Resolution (Rs) is the ultimate measure of separation and is a function of efficiency (N), retention (k), and selectivity (α). While temperature can influence all three factors, its effect on selectivity is often the most powerful tool for improving the resolution of closely eluting isomers like the 5β/5α-steroid pairs. In some cases, reducing the column temperature can enhance the subtle molecular interactions required for separation, leading to improved resolution.[4]

Q4: What is a van't Hoff plot, and how is it used for separating steroid isomers?

A van't Hoff plot is a graphical representation of the relationship between the logarithm of the retention factor (ln k) and the reciprocal of the absolute temperature (1/T).[9][10] The relationship is derived from fundamental thermodynamic principles:

ln(k) = - (ΔH°/RT) + (ΔS°/R) + ln(Φ)

Where:

-

ΔH° is the standard enthalpy of transfer of the analyte from the mobile to the stationary phase.

-

ΔS° is the standard entropy of transfer.

-

R is the ideal gas constant.

-

T is the absolute temperature.

-

Φ is the column phase ratio.

The slope of the van't Hoff plot is proportional to the enthalpy change (ΔH°).[11] By creating these plots for two different isomers, we can predict how temperature will affect their separation. If the slopes for two isomers are different, their selectivity is temperature-dependent, and optimization is possible. If the lines on the plot intersect, it indicates a temperature at which the elution order of the isomers will reverse.[10][12]

Troubleshooting Guide: Specific Issues and Solutions

This section provides direct answers to common problems encountered during the separation of 5β-steroid isomers.

Q: I have poor or no resolution between my 5β- and 5α-steroid isomers. What should I do?

A: This is the most common issue and points directly to a lack of selectivity in your current method. Column temperature is the first parameter you should investigate systematically.

-

Underlying Cause: The enthalpy of transfer (ΔH°) from the mobile phase to the stationary phase is likely very similar for both isomers under your current conditions. To improve resolution, you need to find a temperature where the interaction energies of the two isomers with the stationary phase are sufficiently different.

-

Solution Pathway:

-

Perform a Temperature Study: Do not make random changes. Analyze your sample at a range of temperatures, for example, in 10°C increments from 20°C to 60°C.

-

Evaluate Selectivity (α): At each temperature, calculate the selectivity factor between the two isomer peaks. A change in α confirms that temperature is influencing the separation.[6]

-

Consider Sub-Ambient Temperatures: For some isomer pairs, especially those where separation relies on rigid conformational interactions, lower temperatures (e.g., 5°C to 20°C) can sometimes improve resolution by enhancing the stability of these interactions.[4][13]

-

Re-evaluate Stationary Phase: If a systematic temperature study does not yield sufficient resolution, your stationary phase may not be suitable. For steroids, consider switching from a standard C18 to a phenyl-hexyl or biphenyl phase, which can offer alternative selectivity through π-π interactions.[1][3]

-

Q: After finding an optimal temperature, my peak shapes are poor (broadening or tailing). Why is this happening?

A: Poor peak shape after a temperature change can often be traced to thermal mismatch or secondary chemical interactions.

-

Underlying Causes & Solutions:

-

Thermal Mismatch: If the mobile phase entering the column is at a different temperature than the column oven, it can cause peak distortion.[6] Ensure your HPLC system has an active pre-heater or a sufficient length of tubing inside the column compartment to allow the mobile phase to equilibrate to the column temperature before it enters the column.

-

Analyte Degradation: Although less common for many steroids, ensure the chosen temperature is not causing on-column degradation of your analytes. Compare peak areas at different temperatures to check for consistency.

-

Secondary Interactions: Changes in temperature can sometimes exacerbate secondary interactions, such as those between hydroxyl groups on steroids and active silanol sites on the stationary phase, leading to peak tailing.[1] Ensure you are using a well-end-capped column or consider adding a small amount of an acidic modifier like formic acid to the mobile phase to suppress these interactions.

-

Q: My retention times are drifting after I set a new column temperature. How can I fix this?

A: Retention time instability is almost always due to insufficient system equilibration.[14]

-

Underlying Cause: The column and the stationary phase have a thermal mass. It takes a significant amount of time for the entire column to reach and stabilize at a new temperature. The mobile phase flowing through it must also be at a stable temperature.

-

Solution Pathway:

-

Increase Equilibration Time: After changing the temperature setpoint, allow the system to equilibrate for at least 20-30 column volumes before starting your analysis. Monitor the system backpressure; a stable backpressure is a good indicator that the temperature has stabilized.

-

Ensure Consistent Lab Environment: Large fluctuations in the ambient laboratory temperature can affect the performance of the column oven and mobile phase reservoirs, potentially leading to drift.

-

Q: I observed a reversal in the elution order of my 5β- and 5α-isomers when I changed the temperature. Is my method unreliable?

A: Not at all. This is a well-documented phenomenon in chromatography and is actually a strong indicator that temperature is a powerful tool for your separation.

-

Underlying Cause: An elution order reversal means that the van't Hoff plots for your two isomers have crossed.[5] At one temperature, isomer A has a stronger interaction (is more retained) with the stationary phase, while at another temperature, the interaction of isomer B becomes stronger. This happens when the enthalpies and entropies of transfer for the two isomers are different, leading to a temperature-dependent selectivity.

-

Actionable Insight: This phenomenon provides you with an excellent opportunity to "tune" your separation. The optimal temperature for maximum resolution is often found near, but not at, the temperature where the crossover occurs. By performing a finer temperature study (e.g., in 2-3°C increments) around the crossover point, you can pinpoint the exact temperature that provides the best possible separation.

Experimental Protocols

Protocol 1: Systematic Approach to Optimizing Column Temperature in HPLC

This protocol outlines a structured workflow for determining the optimal column temperature for the separation of 5β-steroid isomers.

-

Initial Setup:

-

Install the analytical column (e.g., a C18 or Biphenyl phase).

-

Prepare the mobile phase (e.g., Acetonitrile/Water or Methanol/Water).

-

Prepare a standard solution containing both the 5β- and 5α-isomers at a known concentration.

-

-

Scouting Run:

-

Set the column temperature to a standard starting point (e.g., 40°C).[6]

-

Equilibrate the system for at least 20 column volumes.

-

Inject the standard and run your initial isocratic or gradient method.

-

Assess the initial resolution. If Rs < 1.5, proceed with temperature optimization.

-

-

Systematic Temperature Study:

-

Set the column temperature to the lowest point in your study (e.g., 20°C).

-

Equilibrate the system thoroughly until the backpressure is stable.

-

Perform three replicate injections of the standard and record the retention times (tR) for both isomers.

-

Increase the temperature in 10°C increments (e.g., 30°C, 40°C, 50°C, 60°C). At each temperature, repeat the equilibration and injection steps.

-

-

Data Analysis:

-

For each temperature, calculate the retention factor (k'), selectivity (α), and resolution (Rs) for the isomer pair.

-

Plot Resolution (Rs) vs. Temperature (°C) to identify the temperature that provides the maximum resolution.

-

(Optional) Construct a van't Hoff plot (ln k' vs. 1/T) to visualize the thermodynamic behavior and identify any potential for elution order reversal.

-

-

Fine-Tuning:

-

Based on the plot from step 4, select the most promising temperature.

-

Perform a finer study around this point (e.g., in 2-5°C increments) to pinpoint the precise optimum.

-

Once the optimal temperature is confirmed, you can proceed to optimize other method parameters like mobile phase composition or gradient slope if necessary.

-

Data Presentation

Table 1: Expected Impact of Increasing Column Temperature on Key Chromatographic Parameters in Reversed-Phase HPLC

| Parameter | Expected Effect of Increased Temperature | Rationale |

| Retention Time (tR) | Decrease | Reduced mobile phase viscosity and increased analyte kinetic energy lead to faster elution.[6] |

| Selectivity (α) | Varies (Increase, Decrease, or No Change) | Depends on the specific thermodynamic properties (ΔH°, ΔS°) of the isomers with the stationary phase. This variability is key to optimization.[4][5] |

| Resolution (Rs) | Varies | Directly dependent on changes in selectivity and efficiency. The goal of optimization is to find the temperature that maximizes Rs. |

| Peak Width | Decrease (Improved Efficiency) | Faster mass transfer at higher temperatures typically results in sharper peaks. |

| System Backpressure | Decrease | The viscosity of the mobile phase decreases significantly with increasing temperature.[6] |

Visualizations

Diagram 1: Workflow for Column Temperature Optimization

Caption: A logical workflow for the systematic optimization of column temperature.

Diagram 2: Conceptual van't Hoff Plots for Isomer Separations

Caption: van't Hoff plots illustrating how selectivity can be affected by temperature.

References

- Benchchem. Technical Support Center: Enhancing Chromatographic Separation of Steroid Isomers.

-

Lamparczyk, H., et al. (1996). The influence of temperature on the high performance liquid chromatographic separation of steroids using mobile phases modified with beta-cyclodextrin. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1305-11. Available from: [Link]

-

Lamparczyk, H., & Zarzycki, P. K. (1997). The influence of temperature on the multiple separation of estrogenic steroids using mobile phases modified with beta-cyclodextrin in high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 15(9-10), 1281-7. Available from: [Link]

-

Gerasimov, A. V., et al. (2022). Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry. Molecules, 27(21), 7205. Available from: [Link]

- Benchchem. Overcoming challenges in differentiating 11-Ketotestosterone from isomers.

-

Foucault, A., & Rosset, R. (1995). Separation of steroids by countercurrent chromatography using supercritical fluid carbon dioxide. Journal of Chromatography A, 697(1-2), 437-444. Available from: [Link]

-

Fast, D. M., et al. (1982). Multivariate and univariate optimization studies of liquid-chromatographic separation of steroid mixtures. Clinical Chemistry, 28(3), 444-8. Available from: [Link]

-

Atanasov, A. G., et al. (2021). Development and validation of HPLC-DAD methodology for simultaneous qualitative and quantitative determination of thirteen substances with a steroid structure. Journal of Liquid Chromatography & Related Technologies, 44(9-10), 485-493. Available from: [Link]

-

Lamparczyk, H., & Zarzycki, P. K. (1995). Effect of temperature on separation of estradiol stereoisomers and equilin by liquid chromatography using mobile phases modified with beta-cyclodextrin. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 543-9. Available from: [Link]

-

Monteiro, A. M., et al. (2016). Separation of Steroids by Temperature-Programmed Capillary Liquid Chromatography Using Packed Fused-Silica Column. Scientia Chromatographica, 8(4), 231-238. Available from: [Link]

-

Sander, L. C., & Wise, S. A. (1997). The influence of column temperature on selectivity in reversed-phase liquid chromatography for shape-constrained solutes. Journal of Separation Science, 20(1), 7-22. Available from: [Link]

-

Chrom Tech, Inc. How Does Column Temperature Affect HPLC Resolution?. Available from: [Link]

-

Dolan, J. W. (2002). How Does Temperature Affect Selectivity?. LCGC North America, 20(6), 524-528. Available from: [Link]

-

Agilent Technologies. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Available from: [Link]

-

TOFWERK. Separation of Isomeric Steroid Metabolites Using High Resolution IMS-MS: Application Note. Available from: [Link]

-

Guillaume, Y. C., et al. (1999). Retention Study of Dichlorophenol Isomers by High-Performance Liquid Chromatography Using a Mobile Phase Modified with ß-Cyclodextrin. Journal of Chromatographic Science, 37(11), 423-428. Available from: [Link]

-

Li, Y., et al. (2021). UPLC–TOF–MS Method for Simultaneous Quantification of Steroid Hormones in Tissue Homogenates of Zebrafish with Solid-Phase Extraction. Metabolites, 11(10), 701. Available from: [Link]

-

Teutenberg, T. (2010). Elevated Temperatures in Liquid Chromatography, Part III: A Closer Look at the van 't Hoff Equation. LCGC North America, 28(1), 34-45. Available from: [Link]

-